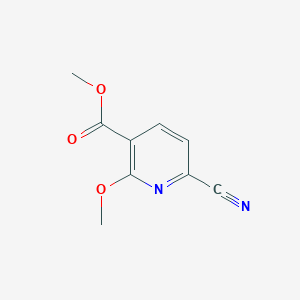
2-(Cbz-amino)-2-(2,3-dimethoxyphenyl)acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cbz-amino)-2-(2,3-dimethoxyphenyl)acetic Acid is an organic compound that features a carbobenzoxy (Cbz) protected amino group and a dimethoxyphenyl moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cbz-amino)-2-(2,3-dimethoxyphenyl)acetic Acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a carbobenzoxy (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the acetic acid moiety: The acetic acid moiety is introduced through a series of reactions, often starting from commercially available precursors.
Introduction of the dimethoxyphenyl group: The dimethoxyphenyl group is introduced via electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cbz-amino)-2-(2,3-dimethoxyphenyl)acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and the development of new compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(Cbz-amino)-2-(2,3-dimethoxyphenyl)acetic Acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Cbz-amino)-2-phenylacetic Acid: Lacks the dimethoxy groups, which may affect its reactivity and biological activity.
2-(Cbz-amino)-2-(3,4-dimethoxyphenyl)acetic Acid: Similar structure but with different substitution pattern on the phenyl ring.
2-(Cbz-amino)-2-(2,3-dimethoxyphenyl)propanoic Acid: Contains an additional methyl group, which may influence its properties.
Uniqueness
2-(Cbz-amino)-2-(2,3-dimethoxyphenyl)acetic Acid is unique due to the presence of both the Cbz-protected amino group and the 2,3-dimethoxyphenyl moiety. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C18H19NO6 |
|---|---|
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
2-(2,3-dimethoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C18H19NO6/c1-23-14-10-6-9-13(16(14)24-2)15(17(20)21)19-18(22)25-11-12-7-4-3-5-8-12/h3-10,15H,11H2,1-2H3,(H,19,22)(H,20,21) |
InChI-Schlüssel |
IIRZYRUIOTVKQL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(+/-)-Methyl-4-t-butoxycarbonylamino-3-(1-ethylpropyl)-4,5,6,6a-tetrahydro-3ah-cyclopenta [d]isoxazole-6-carboxylate](/img/structure/B12288699.png)

![(2-Nitrophenyl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B12288708.png)


![(9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl) benzoate](/img/structure/B12288735.png)



![3-Amino-4-[4-(tert-butyl)phenyl]butyric Acid](/img/structure/B12288746.png)



